molecular formula C13H10F3NO2 B1375398 (3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol CAS No. 1020325-22-7

(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol

Cat. No. B1375398
Key on ui cas rn: 1020325-22-7
M. Wt: 269.22 g/mol
InChI Key: BAEWCDMGEFXUDT-UHFFFAOYSA-N
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Patent
US08044052B2

Procedure details

To a solution of [3-(5-trifluoromethyl-pyridin-2-yloxy)-phenyl]-methanol (281.0 g, 1.044 moles) in dichloromethane (2.0 L) at −5° C. was added dropwise over a 25 min period thionyl chloride (136.6 g, 1.148 mol). A few minutes into the addition, a white substance separated but this went into solution several minutes later. The reaction was stirred at ambient temperature for 1 h and then was concentrated in vacuo to near dryness (357 g). 200 mL of toluene was added to the residue and the solution was again concentrated in vacuo to near dryness. 200 mL of toluene was added and some solid (˜8 g) was filtered off. The filtrate was concentrated in vacuo to ˜390 g of dark yellow liquid.
Quantity
281 g
Type
reactant
Reaction Step One
Quantity
136.6 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:4]=[CH:5][C:6]([O:9][C:10]2[CH:11]=[C:12]([CH2:16]O)[CH:13]=[CH:14][CH:15]=2)=[N:7][CH:8]=1.S(Cl)([Cl:22])=O>ClCCl>[Cl:22][CH2:16][C:12]1[CH:11]=[C:10]([CH:15]=[CH:14][CH:13]=1)[O:9][C:6]1[CH:5]=[CH:4][C:3]([C:2]([F:19])([F:18])[F:1])=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
281 g
Type
reactant
Smiles
FC(C=1C=CC(=NC1)OC=1C=C(C=CC1)CO)(F)F
Name
Quantity
136.6 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A few minutes into the addition
CUSTOM
Type
CUSTOM
Details
a white substance separated
CUSTOM
Type
CUSTOM
Details
this went into solution several minutes
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo to near dryness (357 g)
ADDITION
Type
ADDITION
Details
200 mL of toluene was added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
the solution was again concentrated in vacuo
ADDITION
Type
ADDITION
Details
200 mL of toluene was added
FILTRATION
Type
FILTRATION
Details
some solid (˜8 g) was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to ˜390 g of dark yellow liquid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClCC=1C=C(OC2=NC=C(C=C2)C(F)(F)F)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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